molecular formula C19H19N3O B2523282 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 847394-57-4

4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2523282
CAS No.: 847394-57-4
M. Wt: 305.381
InChI Key: LJSQISICJQVUDQ-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring with an ethylphenyl substituent. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step would involve coupling the benzimidazole and pyrrolidinone intermediates, possibly through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Could be explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Interaction: It could bind to a receptor, either activating or inhibiting its function, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the ethyl group on the phenyl ring.

    4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Has a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group on the phenyl ring in 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one may influence its physical, chemical, and biological properties, potentially enhancing its activity or selectivity in certain applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-10,14H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSQISICJQVUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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